![molecular formula C18H20N4O2S B2882649 N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415453-40-4](/img/structure/B2882649.png)
N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and related compounds have been explored for their potential as anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety have shown to induce oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. These compounds have demonstrated cytotoxic effects in micromolar concentrations, suggesting their potential in cancer treatment strategies. Particularly, compounds with specific structural features exhibited significant cytotoxicity with low EC50 values on K562 cells, indicating their efficacy against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Madácsi et al., 2013).
Novel Boron Neutron Capture Therapy Agents
The synthesis of N-functionalized o-carboranylmethyl benzopiperidines has been explored for their application in Boron Neutron Capture Therapy (BNCT). These compounds, through an innovative synthesis route, have shown high accumulation in B-16 melanoma cells with low cytotoxicity. This highlights their potential as BNCT agents, offering a targeted approach for cancer therapy with minimized side effects (Lee et al., 2006).
Advances in Heterocyclic Compound Synthesis
The development of methods for synthesizing heterocyclic compounds, including isoquinolines and beta-carbolines, through mild electrophilic amide activation, showcases the versatility of N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and its derivatives in organic chemistry. These advancements enable the direct conversion of amides into complex heterocyclic structures, offering a rapid and efficient approach for the construction of potentially bioactive molecules (Movassaghi & Hill, 2008).
Antimicrobial Activities
Explorations into the antimycobacterial properties of novel fluoroquinolones derived from N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide have revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This research indicates the potential of these compounds in addressing the growing challenge of tuberculosis and other bacterial infections, presenting a promising avenue for the development of new antibacterial agents (Senthilkumar et al., 2009).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets leading to a wide variety of biological activities
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-12-13-11-18(20-17-4-2-1-3-16(13)17)22-9-7-14(8-10-22)21-25(23,24)15-5-6-15/h1-4,11,14-15,21H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJEHMHSZFMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.